4-Butyl-alpha-agarofuran
Description
Contextual Significance in Natural Product Chemistry
From a chemical perspective, 4-Butyl-alpha-agarofuran belongs to the agarofurans, a subgroup of the broader class of sesquiterpenoids. These molecules are characterized by a tricyclic carbon skeleton. vulcanchem.com Dihydro-β-agarofuran sesquiterpenoids are considered characteristic metabolites and chemotaxonomic markers for plants in the Celastraceae family. researchgate.netmdpi.com
While the parent compound, alpha-agarofuran, is a natural product found in agarwood (Aquilaria species), this compound is a synthesized derivative. evitachem.comvulcanchem.com The synthetic modification, specifically the addition of a butyl group, was designed to explore and potentially enhance the therapeutic properties of the agarofuran scaffold. mdpi.com This strategic modification places this compound at the intersection of natural product chemistry and medicinal chemistry, representing a targeted effort to develop new therapeutic agents from natural templates.
| Property | Value |
|---|---|
| Molecular Formula | C18H30O vulcanchem.com |
| Molecular Weight | 262.43 g/mol vulcanchem.com |
| IUPAC Name | (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene evitachem.com |
| CAS Number | 272126-07-5 vulcanchem.com |
| LogP | 4.6 vulcanchem.com |
| Hydrogen Bond Donor Count | 0 vulcanchem.com |
| Hydrogen Bond Acceptor Count | 1 vulcanchem.com |
| Rotatable Bond Count | 3 vulcanchem.com |
Historical Perspective on Agarofuran Sesquiterpenoids in Biological Research
The scientific interest in agarofurans is not new. The parent structure, dihydro-β-agarofuran, is the backbone for a large and structurally diverse class of sesquiterpenoids. Over the past few decades, extensive phytochemical research has led to the isolation of hundreds of these compounds. A review published in 2007 noted that between 1990 and 2006 alone, 462 new dihydro-β-agarofuran sesquiterpenoids were isolated from approximately 64 species of the Celastraceae family and a few species from other plant families. rsc.org
Historically, research into these natural products has unveiled a wide spectrum of biological activities. researchgate.net These activities include:
Multidrug Resistance (MDR) Reversal mdpi.comrsc.org
Cytotoxic and Antitumor Activity rsc.org
Anti-HIV Activity researchgate.netmdpi.com
Immunosuppressive Effects researchgate.netmdpi.com
Insecticidal and Antifeedant Properties rsc.org
This rich history of diverse biological activities associated with the dihydro-β-agarofuran skeleton provided a strong rationale for the synthesis and investigation of new derivatives like this compound, with the aim of isolating and optimizing specific therapeutic effects.
Current Research Landscape and Academic Relevance of this compound
The current research landscape for this compound is dynamic and focused, primarily driven by its potential applications in treating anxiety and depression. The compound has advanced to Phase III clinical trials for generalized anxiety disorder, marking a significant milestone in its development from a laboratory compound to a potential therapeutic agent. patsnap.comnih.gov
Beyond its anxiolytic properties, which have been demonstrated in various animal models such as the social interaction test, significant research has explored its antidepressant effects. vulcanchem.comresearchgate.net Studies have shown that the compound can decrease immobility time in the mouse forced swim test and tail suspension test, which are standard preclinical models for assessing antidepressant activity. patsnap.comnih.gov
A key area of academic relevance is the elucidation of its neurobiological mechanisms. Research suggests that its effects are not mediated by noradrenergic activation but rather through the serotonergic system. nih.gov Studies have investigated its impact on the hypothalamic-pituitary-adrenal (HPA) axis, a central stress response system often dysregulated in depression. vulcanchem.comnih.gov Findings indicate that this compound may exert its antidepressant effects through the modulation of the corticotropin-releasing factor receptor 1 (CRFR1) and the serotonin (B10506) 2C (5-HT2C) receptor, positioning it as a potential dual-target drug. nih.gov Preclinical studies using high-performance liquid chromatography have detailed its effects on various neurotransmitters in the brains of rats. researchgate.netnih.gov
| Neurotransmitter | Brain Region | Observed Effect (% of Control) |
|---|---|---|
| Serotonin (5-HT) | Striatum | -26.3% |
| Cortex | -30.4% | |
| Midbrain | -17.4% | |
| Dopamine (B1211576) | Striatum | -34.7% |
| Midbrain | -19.0% | |
| Hypothalamus | +156.6% | |
| Epinephrine (B1671497) | Cortex | -34.6% |
Furthermore, the academic interest extends to its synthesis and metabolism. Researchers have developed stereoselective synthesis methods starting from materials like (+)-dihydrocarvone. researchgate.net Studies have also focused on creating new derivatives by modifying the alkyl side chain, aiming to improve pharmacokinetic properties such as bioavailability and half-life, which were identified as limitations of the initial compound. researchgate.netepo.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H30O |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |
InChI |
InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1 |
InChI Key |
RMGSYWBFOGEHLE-NJAFHUGGSA-N |
Isomeric SMILES |
CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |
Canonical SMILES |
CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |
Synonyms |
buagafuran |
Origin of Product |
United States |
Isolation and Characterization from Natural Sources
Methodologies for Extraction from Aquilaria Species (e.g., agarwood, Aquilaria agallocha Roxb.)
The extraction of 4-Butyl-alpha-agarofuran from agarwood is a critical step that influences the yield and purity of the final product. Various methods have been developed and optimized for this purpose.
Solvent-based extraction is a common method for isolating sesquiterpenoids like this compound from agarwood. The choice of solvent and the extraction protocol are crucial for efficient extraction.
Commonly used solvents include ethanol, methanol, and n-hexane. Ethanol, being a polar solvent, is effective in extracting a wide range of compounds, including agarofurans nih.gov. Studies on Aquilaria sinensis have utilized 95% ethanol for reflux extraction to isolate various chemical constituents nih.gov. For instance, the maceration of Aquilaria malaccensis leaves with 96% ethanol has been employed to obtain extracts containing various bioactive compounds.
Soxhlet extraction is another widely used technique. In a study comparing different extraction methods for Aquilaria malaccensis, Soxhlet extraction with n-hexane was utilized. This method, while effective, requires longer extraction times compared to more modern techniques taylors.edu.my. Accelerated Solvent Extraction (ASE) has emerged as a more efficient alternative, offering higher recovery of compounds like α-agarofuran in a shorter time frame. A comparative study demonstrated that ASE provided the highest oil recovery (2.12%) from Aquilaria malaccensis compared to Soxhlet (1.67%) and hydrodistillation (0.18%). The total percentage of key chemical compounds, including α-agarofuran, was also highest with ASE (21.60%), followed by Soxhlet (9.51%) and hydrodistillation (5.08%) taylors.edu.my.
The general procedure for solvent extraction involves grinding the agarwood to a fine powder to increase the surface area for solvent penetration. The powdered material is then subjected to extraction using the chosen solvent and method (e.g., maceration, reflux, Soxhlet, ASE). After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to yield a crude extract.
Table 1: Comparison of Solvent-Based Extraction Methods for Agarwood
| Extraction Method | Solvent(s) | Key Parameters | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | Room temperature, several days | Simple, requires minimal equipment | Time-consuming, may result in lower yield |
| Soxhlet Extraction | n-Hexane, Ethanol | Continuous extraction at the solvent's boiling point | Efficient for exhaustive extraction | Can degrade thermolabile compounds, time-consuming |
| Accelerated Solvent Extraction (ASE) | n-Hexane | Elevated temperature and pressure | Fast, efficient, lower solvent consumption | Requires specialized equipment |
Following crude extraction, advanced chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of compounds.
High-Performance Liquid Chromatography (HPLC) , particularly in its preparative and semi-preparative modes, is a powerful tool for this purpose. While specific protocols for this compound are not extensively detailed in readily available literature, the separation of sesquiterpenes from Aquilaria species using semi-preparative HPLC has been reported. This technique utilizes a stationary phase (e.g., silica gel, C18) and a mobile phase to separate compounds based on their polarity and affinity for the stationary phase.
Supercritical Fluid Chromatography (SFC) is another advanced technique that offers several advantages for the separation of natural products. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is known for its high separation efficiency, reduced solvent consumption, and suitability for separating thermally labile and chiral compounds. While its specific application for the isolation of this compound is not widely documented, its utility in separating other sesquiterpenoids suggests its potential in this area.
Countercurrent Chromatography (CPC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. This technique is particularly useful for the separation of complex natural product extracts. Although specific applications for this compound are not detailed, CPC has been successfully used for the isolation of other sesquiterpenes.
The final step in characterization involves spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), to confirm the structure and purity of the isolated this compound.
Biogeographical Distribution and Species Specificity of this compound Occurrence
The genus Aquilaria comprises several species distributed across South and Southeast Asia, including India, China, Malaysia, Indonesia, and Vietnam nih.govresearchgate.net. Not all Aquilaria species produce agarwood, and the chemical composition of the resin can vary significantly between species and even within the same species depending on the geographical location and the method of agarwood induction.
While the presence of α-agarofuran has been reported in several Aquilaria species, including Aquilaria malaccensis, Aquilaria sinensis, and Aquilaria agallocha traditionalmedicines.org, the specific distribution of this compound is less clearly defined in the scientific literature. Agarofurans, as a class of compounds, are characteristic of agarwood from these species traditionalmedicines.org.
Aquilaria malaccensis , found in Malaysia, Thailand, and India, is a well-known source of agarwood, and studies have identified various agarofuran derivatives in its resin nih.gov.
Aquilaria sinensis , primarily distributed in China, is another significant source of agarwood from which numerous sesquiterpenes, including agarofurans, have been isolated nih.gov.
Aquilaria agallocha , native to the Indian subcontinent, is historically one of the most important sources of agarwood and is known to contain a variety of sesquiterpenoids traditionalmedicines.org.
Further research is needed to establish a definitive link between specific Aquilaria species, their geographical location, and the prevalence of this compound. This would be valuable for the quality control and standardization of agarwood and its extracts.
Table 2: Distribution of Key Aquilaria Species Known to Produce Agarofurans
| Species | Geographical Distribution |
| Aquilaria malaccensis | Malaysia, Thailand, India |
| Aquilaria sinensis | China |
| Aquilaria agallocha | Indian subcontinent |
| Aquilaria crassna | Cambodia, Malaysia, Thailand, Vietnam |
Quantitative Distribution and Yield Optimization in Producing Organisms
The concentration of this compound and other sesquiterpenoids in Aquilaria trees is not uniform. The formation of agarwood is a pathological response to injury or fungal infection, and the resin is primarily deposited in the heartwood of the tree. Therefore, the highest concentration of these compounds is expected to be found in the resinous, darkened wood.
Quantitative analysis of agarwood constituents is often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Studies have shown that the chemical profile and the concentration of specific compounds can vary depending on the grade of the agarwood, with higher grades generally containing a higher concentration of sesquiterpenes. For example, a study on Aquilaria malaccensis using ¹H-NMR-based metabolomics indicated that high-grade gaharu is rich in sesquiterpenoids nih.gov.
Optimizing the yield of this compound involves several factors, from the cultivation and induction of agarwood formation to the extraction and purification processes. Research into artificial induction methods, such as controlled wounding and inoculation with specific fungi, aims to stimulate and enhance the production of resin and its valuable chemical constituents.
Furthermore, the optimization of extraction parameters, such as the choice of solvent, extraction time, and temperature, can significantly impact the yield of the target compound. As mentioned earlier, Accelerated Solvent Extraction (ASE) has been shown to be a more efficient method for obtaining higher yields of agarofurans compared to traditional methods taylors.edu.my. A study on the Soxhlet extraction of Aquilaria malaccensis leaves demonstrated that optimizing parameters like extraction time and solid-to-solvent ratio can maximize the extract yield researchgate.net. While this study focused on leaf extracts, the principles of optimizing extraction parameters are applicable to obtaining higher yields of specific compounds from the heartwood as well.
Further research focusing on the quantitative analysis of this compound in different parts of the Aquilaria tree and under various induction and extraction conditions is necessary to develop standardized protocols for maximizing its yield.
Biosynthetic Pathways and Genetic Insights
Proposed Biogenetic Routes to Agarofuran Sesquiterpenoids
The complete biochemical pathways leading to the vast array of sesquiterpenoids in agarwood, including agarofurans, are not yet fully elucidated. rsc.org However, based on the common skeletons of natural products, biogenetic routes have been proposed. Dihydro-β-agarofuran sesquiterpenoids are a diverse class of natural products built upon a tricyclic 5,11-epoxy-5β,10α-eudesman-4-(14)-ene skeleton nih.gov.
The biosynthesis of sesquiterpenes generally begins with the cyclization of the C15 precursor, farnesyl diphosphate (B83284) (FPP). For agarofurans, the proposed pathway involves the formation of a germacrene or hedycaryol (B1638063) intermediate, which then undergoes further cyclization to form the characteristic tricyclic agarofuran core researchgate.net. The primary carbon rings of agarofuran mirror those found in sesquiterpenoids biosynthesized by known terpene synthases in other plants and fungi, suggesting a conserved evolutionary origin for these catalytic mechanisms rsc.org. The main fragrant compounds in agarwood originate from at least seven primary chemical skeletons: agarofuran, agarospirane/vetispirane, cadinene, eremophilane/valencene, eudesmane/selinene, guaianes, and prezizanes rsc.org.
Enzymatic Mechanisms and Key Intermediates in 4-Butyl-alpha-agarofuran Biosynthesis
The specific enzymatic machinery responsible for the biosynthesis of this compound remains largely uncharacterized. The pathways are known to be complex and may even involve non-enzymatic steps rsc.org. The initial cyclization of FPP to form the agarofuran skeleton is presumed to be catalyzed by a specific sesquiterpene synthase (TPS). While several δ-guaiene synthases have been identified from Aquilaria species, the specific synthases for the agarofuran skeleton are yet to be discovered rsc.org.
Following the formation of the core agarofuran structure, a series of modifications, known as functionalization, occurs. These reactions are critical for the chemical diversity of agarwood compounds. Cytochrome P450 monooxygenases (CYPs) are key enzymes in this process, catalyzing hydroxylation and other oxidative reactions that add functional groups to the terpene backbone researchgate.netrsc.org. The final step to yield this compound would involve the enzymatic attachment of the butyl group, though the specific enzyme for this alkylation step has not been identified.
| Biosynthetic Step | Key Precursor/Intermediate | Proposed Enzyme Class | Status |
| Isoprenoid Precursor Synthesis | Isopentenyl pyrophosphate (IPP) / Dimethylallyl pyrophosphate (DMAPP) | Enzymes of the MEP pathway | Established |
| Sesquiterpene Precursor Formation | Farnesyl diphosphate (FPP) | FPP Synthase | Established |
| Cyclization to Agarofuran Skeleton | Hedycaryol cation | Agarofuran Synthase (putative) | Not yet identified |
| Oxy-functionalization | α-agarofuran | Cytochrome P450s (CYPs) | Implicated, specific enzymes unknown researchgate.net |
| Butyl Group Attachment | Functionalized agarofuran | Alkyltransferase (putative) | Not yet identified |
Genetic Profiling of Biosynthetic Gene Clusters in Aquilaria Plants
Advances in genomics have begun to shed light on the genetic basis of agarwood formation. The genes responsible for secondary metabolite production are often organized into biosynthetic gene clusters (BGCs). Genome-wide studies of Aquilaria species are uncovering candidate genes and clusters involved in sesquiterpenoid biosynthesis researchgate.net.
A study of Aquilaria agallocha identified 136 Cytochrome P450 (CYP) genes, which are classified into 8 clans and 38 families researchgate.net. Several of these AaCYP genes were found to be upregulated during stress induction, indicating their potential role in modifying the sesquiterpene scaffolds researchgate.net. Furthermore, research into Aquilaria sinensis has identified bitter (Bi) gene clusters, which are known to be involved in the biosynthesis of tetracyclic triterpenoids called cucurbitacins researchgate.net. The presence of these complex BGCs for terpenoids suggests that similar genetic architectures likely exist for sesquiterpenoid production researchgate.net. Endophytic fungi that live in symbiosis with Aquilaria also contain a variety of BGCs, including those for terpene synthases, which may contribute to the chemical profile of agarwood nih.govnih.gov.
| Gene/Cluster Type | Function in Biosynthesis | Organism(s) Studied | Key Findings |
| Cytochrome P450 (CYP) genes | Oxidation and functionalization of terpenoid skeletons | Aquilaria agallocha | 136 AaCYP genes identified; upregulation in response to stress researchgate.net. |
| Bitter (Bi) gene clusters | Biosynthesis of triterpenoids (cucurbitacins) | Aquilaria sinensis | Suggests presence of complex terpenoid BGCs in Aquilaria researchgate.net. |
| Fungal Terpene Synthase (TPS) BGCs | Synthesis of various terpene backbones | Endophytic fungi of Aquilaria | Fungi possess BGCs that can produce diverse sesquiterpenes nih.gov. |
Transcriptomic and Proteomic Analyses Related to this compound Formation
Transcriptomic and proteomic approaches provide a snapshot of gene and protein activity under specific conditions, offering insights into the regulatory networks that control metabolite production. In Aquilaria, these studies have been employed to understand the molecular response to various agarwood-inducing methods researchgate.netresearchgate.net.
Analysis of methyl jasmonate-induced callus and infected Aquilaria trees revealed the upregulation of genes potentially involved in sesquiterpenoid biosynthesis, including members of the CYP superfamily researchgate.net. This indicates that stress signals activate transcriptional programs leading to the production of defensive compounds like agarofurans. Similarly, integrated transcriptomic and proteomic studies in other systems have successfully identified differentially expressed genes and proteins involved in immune responses and secondary metabolism nih.gov. While these powerful techniques have been applied to Aquilaria, specific transcriptomic or proteomic datasets that explicitly detail the expression patterns of genes and proteins directly responsible for the formation of this compound are not yet available. Such studies would be crucial to pinpoint the exact enzymes and regulatory factors in its biosynthetic pathway.
Advanced Spectroscopic and Computational Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of 4-Butyl-alpha-agarofuran in solution. qd-latam.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments is employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei and to map out the covalent framework and spatial relationships within the molecule. organicchemistrydata.org
The structural elucidation of the agarofuran skeleton is systematically achieved through the combined application of several key NMR experiments. science.govmdpi.com
1D NMR (¹H and ¹³C): The 1D ¹H NMR spectrum provides initial information on the types of protons present (e.g., methyl, methylene (B1212753), methine) and their immediate electronic environment. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms in the molecule. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH). emerypharma.com It is instrumental in tracing out the proton-proton connectivity networks within the molecule, allowing for the assembly of molecular fragments, such as the butyl chain and the spin systems within the tricyclic agarofuran core. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC (or its alternative, HMQC) spectrum correlates each proton with the carbon atom to which it is directly attached (¹JCH). youtube.comscience.gov This experiment is crucial for unambiguously assigning the ¹³C chemical shift to its corresponding proton, effectively mapping the assigned proton signals onto the carbon backbone. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH). youtube.comipb.pt This is arguably the most critical experiment for piecing together the entire molecular skeleton, as it connects fragments that lack direct proton-proton couplings. For instance, correlations from methyl protons to quaternary carbons are used to place the methyl groups on the agarofuran frame and to link the butyl group to the C-4 position.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are in close spatial proximity (typically <5 Å), regardless of whether they are connected through bonds. ipb.pt NOESY is paramount for determining the relative stereochemistry of the molecule. For example, correlations between specific protons across the ring systems confirm their cis or trans relationship, defining the conformation of the rings and the stereochemical orientation of substituents. mdpi.com
A representative table of expected NMR data for the this compound skeleton is presented below, based on known data for related agarofuran compounds.
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (from H to C) | Key NOESY Correlations |
| 1 | ~40-45 | - | H-2, H-9, Me-14 | - |
| 2 | ~120-125 | ~5.3-5.5 | C-1, C-3, C-10 | H-3, Me-14 |
| 3 | ~140-145 | - | H-2, H-4 | - |
| 4 | ~45-50 | ~1.8-2.0 | C-3, C-5, C-1' (Butyl) | H-5, H-1' (Butyl) |
| 5 | ~85-90 | ~4.0-4.2 | C-4, C-6, C-7, C-10 | H-4, H-6 |
| 6 | ~75-80 | ~3.8-4.0 | C-5, C-7, C-11 | H-5, H-7 |
| 7 | ~30-35 | ~1.9-2.1 | C-5, C-6, C-8, C-11 | H-6, H-8 |
| 8 | ~25-30 | ~1.5-1.7 | C-7, C-9, C-10 | H-7, H-9 |
| 9 | ~40-45 | ~1.6-1.8 | C-1, C-8, C-10, C-11 | H-1, H-8 |
| 10 | ~35-40 | - | Me-12, Me-13, Me-14 | - |
| 11 | ~80-85 | - | H-6, H-7, H-9, Me-12, Me-13 | - |
| 12 (Me) | ~25-30 | ~1.1-1.3 | C-11, C-13 | H-13, H-6 |
| 13 (Me) | ~20-25 | ~1.0-1.2 | C-11, C-12 | H-12, H-9 |
| 14 (Me) | ~15-20 | ~1.6-1.8 | C-1, C-2, C-3, C-10 | H-2, H-9 |
| 1' (Butyl) | ~30-35 | ~1.3-1.5 | C-3, C-4, C-5, C-2' | H-4, H-2' |
| 2' (Butyl) | ~28-33 | ~1.2-1.4 | C-1', C-3', C-4' | H-1', H-3' |
| 3' (Butyl) | ~22-27 | ~1.2-1.4 | C-1', C-2', C-4' | H-2', H-4' |
| 4' (Butyl) | ~13-15 | ~0.8-1.0 | C-2', C-3' | H-3' |
Note: This is a representative table. Actual chemical shifts may vary based on solvent and experimental conditions.
For particularly challenging structures or where signals overlap significantly, more advanced pulse sequences may be required. Techniques like 1D-TOCSY (Total Correlation Spectroscopy) can be used to selectively excite a single proton and reveal its entire spin-coupled network. 3D NMR experiments, such as HMQC-TOCSY or NOESY-HSQC, can provide an additional dimension of resolution to unravel highly congested spectral regions. science.gov For determining the relative configuration, quantitative J-based analysis, which relies on the Karplus relationship between vicinal coupling constants and dihedral angles, can offer further geometric constraints. organicchemistrydata.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination
While NMR can establish the relative stereochemistry, it cannot determine the absolute configuration (i.e., distinguish between enantiomers). Chiroptical techniques are essential for this purpose. nih.gov
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis range. univ-amu.fr The experimental ECD spectrum of this compound is compared with spectra generated computationally using time-dependent density functional theory (TD-DFT) for a chosen enantiomer (e.g., the (4R, 5R, 6R...) configuration). A match between the experimental spectrum and the calculated spectrum for a specific enantiomer allows for the confident assignment of the absolute configuration. frontiersin.orgresearchgate.net This method is particularly effective for molecules with chromophores.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized IR light during vibrational transitions. biotools.us VCD is a powerful tool for determining absolute configuration, especially for molecules that lack strong UV chromophores. nih.gov Similar to ECD, the experimental VCD spectrum is compared to the DFT-calculated spectrum for a model enantiomer. A high degree of correlation between the experimental and calculated spectra confirms the absolute stereochemistry. biotools.us
Mass Spectrometry (MS) Based Fragmentation Pathway Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound and offers structural clues based on its fragmentation patterns. rfi.ac.uk
HRMS provides a highly accurate mass measurement of the molecular ion, which is used to determine the elemental formula of the compound. nih.gov For this compound (C₁₉H₃₂O), HRMS would confirm this formula by matching the experimental mass-to-charge ratio (m/z) to the calculated exact mass with a high degree of precision (typically within 5 ppm).
The fragmentation pattern observed in the mass spectrum, often generated using techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), reveals characteristic losses that help confirm the structure. acdlabs.com For this compound, key fragmentation pathways would include:
Loss of the butyl group: A neutral loss of 57 Da ([M - C₄H₉]⁺) is a primary indicator of the butyl substituent.
Loss of water: Dehydration can lead to a peak at [M - 18]⁺.
Retro-Diels-Alder (RDA) reactions: The agarofuran core can undergo characteristic RDA fragmentation, breaking the molecule into predictable pieces that are indicative of the sesquiterpenoid skeleton. libretexts.org
Table of Expected Mass Spectrometry Fragments for this compound (MW: 276.46)
| m/z (Nominal) | Ion Formula | Description |
| 276 | [C₁₉H₃₂O]⁺ | Molecular Ion (M⁺) |
| 258 | [C₁₉H₃₀]⁺ | Loss of H₂O |
| 219 | [C₁₅H₂₃O]⁺ | Loss of Butyl group (-C₄H₉) |
| 201 | [C₁₅H₂₁]⁺ | Loss of Butyl group and H₂O |
| Various | - | Fragments from Retro-Diels-Alder reactions and other complex rearrangements of the agarofuran core. |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized for the structural confirmation of compounds by examining their fragmentation patterns. In the analysis of this compound, MS/MS provides definitive evidence of its molecular structure through controlled fragmentation.
In a key study, a robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the determination of buagafuran. researchgate.netresearchgate.net The detection was carried out on a mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. researchgate.netresearchgate.net Under these conditions, this compound (buagafuran) is first ionized to form a protonated molecule, [M+H]⁺, which serves as the precursor ion for the MS/MS experiment.
The specific fragmentation of this compound was monitored using multiple reaction monitoring (MRM). researchgate.net This highly selective and sensitive technique involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The transition from the precursor ion to a specific product ion is then monitored. For this compound, the characteristic MRM transition was identified as m/z 245.2 → m/z 109.1. researchgate.netresearchgate.net
The precursor ion at m/z 245.2 corresponds to the protonated form of a metabolite of this compound, while another transition of m/z 279.1→243.1 was used to quantify a different metabolite (M1). researchgate.netresearchgate.net The fragmentation of agarofuran-type sesquiterpenoids often involves characteristic losses and rearrangements related to the tricyclic core structure. nih.govscribd.combvsalud.org The specific fragment ion at m/z 109.1 is a diagnostic product ion that is characteristic of the this compound structure under these MS/MS conditions, confirming the identity of the compound in complex matrices like human plasma. researchgate.netresearchgate.net
| Compound Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Technique |
|---|---|---|---|---|
| Buagafuran (Metabolite) | Positive ESI | 245.2 | 109.1 | UPLC-MS/MS (MRM) |
Quantum Chemical Calculations and Density Functional Theory (DFT) for Structure Validation and Conformational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful computational tool for validating proposed molecular structures and exploring their conformational landscape. nrel.govnist.gov While specific DFT studies focusing exclusively on this compound were not prevalent in the surveyed literature, the application of these methods to similar complex natural products is a standard and highly informative practice. beilstein-journals.orgrsc.orgyachaytech.edu.ec
The process of structure validation and conformational analysis using DFT typically involves several key steps:
Geometry Optimization: The initial step involves optimizing the three-dimensional geometry of the proposed structure of this compound. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or def2-TZVP), are used to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. nrel.govnih.gov For a flexible molecule like an agarofuran derivative, a thorough conformational search is crucial to identify all low-energy conformers. nih.govfrontiersin.org
Energy Calculations: By calculating the relative energies of different possible isomers and conformers, DFT can help determine the most thermodynamically stable form of the molecule. beilstein-journals.orgfrontiersin.org This is critical for confirming the correct stereochemistry, as enantiomers and diastereomers will have different energies (except for enantiomers, which are isoenergetic in an achiral environment). frontiersin.org
Spectroscopic Data Prediction: A significant application of DFT in structure elucidation is the prediction of spectroscopic parameters. For instance, DFT calculations can accurately predict ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. frontiersin.org By comparing the calculated chemical shifts for a proposed structure with the experimental NMR data, a high degree of confidence in the structural assignment can be achieved.
Conformational Analysis: The butyl side chain and the tricyclic agarofuran skeleton can adopt various conformations. DFT calculations allow for the study of the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. rsc.orgnih.gov This information is vital for understanding the molecule's dynamic behavior and how its shape might influence its biological interactions.
The validation is achieved by assessing the agreement between computationally predicted properties and experimentally measured data. A strong correlation provides powerful evidence for the correctness of the assigned structure.
| Computational Task | DFT Functional/Basis Set (Examples) | Purpose and Significance |
|---|---|---|
| Conformational Search & Geometry Optimization | B3LYP/6-31G(d), M06-2X/def2-TZVP | Identifies the most stable 3D arrangement of atoms and low-energy conformers. |
| Relative Energy Calculation | B3LYP/6-311+G(d,p) | Determines the thermodynamic stability of different isomers and conformers. |
| NMR Chemical Shift Calculation | mPW1PW91/6-311+G(d,p) with GIAO method | Provides theoretical NMR data for comparison with experimental spectra to validate the assigned structure. |
| Vibrational Frequency Calculation | B3LYP/6-31G(d) | Confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and can be used to predict IR spectra. |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to 4-Butyl-alpha-agarofuran
The total synthesis of this compound, a compound with promising anxiolytic properties, has been achieved through various strategic approaches. These syntheses are crucial for providing a reliable source of the compound, independent of its natural availability, and for enabling the creation of novel analogs.
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a logical process for designing a synthesis by breaking down the target molecule into simpler, commercially available starting materials. For sesquiterpenoids like agarofurans, this involves identifying key bonds that can be formed using reliable chemical reactions.
A common strategy for the synthesis of the agarofuran scaffold involves a Pauson-Khand reaction as a key step. This reaction forms a cyclopentenone ring from an alkyne, an alkene, and carbon monoxide, establishing the core tricyclic structure of the molecule. For instance, the synthesis of (±)-α-agarofuran utilized this approach starting from a cyclopropylidene ester. rsc.org
Another key disconnection involves the formation of the decalin system, which can be achieved through reactions like the Robinson annulation. This method has been used to create derivatives with modified biological activities. The general retrosynthetic approach for many terpenes involves strategically cleaving carbon-carbon bonds at points where bond-forming reactions can be reliably executed in the forward synthesis. egrassbcollege.ac.in
Stereoselective and Enantioselective Methodologies
The complex three-dimensional structure of this compound, with its multiple stereocenters, necessitates the use of stereoselective and enantioselective synthetic methods to produce the desired isomer.
A stereoselective synthesis of 4-butyl-α-agarofuran has been developed, highlighting the importance of controlling the relative arrangement of atoms in space. oriprobe.com Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is particularly important for pharmaceutical applications, as different enantiomers can have distinct biological activities. The first enantioselective total synthesis of euonyminol, a heavily oxidized dihydro-β-agarofuran, demonstrates the advanced strategies required to control absolute stereochemistry. nih.govsci-hub.se This synthesis featured a highly diastereoselective intramolecular alkene oxyalkylation to set the C10 quaternary center and a tandem lactonization-epoxide opening to form a trans-vicinal diol. nih.govsci-hub.se Such methodologies are crucial for producing enantiomerically pure agarofuran derivatives for therapeutic evaluation. nih.gov
Development of Novel Synthetic Routes from Precursors (e.g., (+)-dihydrocarvone)
The use of readily available chiral precursors is a powerful strategy for the efficient synthesis of complex natural products. (+)-Dihydrocarvone, a naturally occurring monoterpene, has served as a valuable starting material for the synthesis of this compound. researchgate.netresearchgate.net
A notable synthetic route involves the acid-catalyzed hydration of (+)-dihydrocarvone and its interconversion with a β-O-ketone and an α,β-unsaturated ketone as key intermediates. researchgate.netresearchgate.net This approach has been described as a practical method for preparing this potent anxiolytic agent. researchgate.netresearchgate.net The synthesis of this compound has also been achieved using left-handed dihydrocarvone (B1202640) and 1-octene-3-ketone as starting materials, involving acid-catalyzed hydration and stereoselective transformations. evitachem.com
Semi-synthetic Modifications from Natural Precursors
Semi-synthesis, which involves the chemical modification of a naturally occurring compound, is a common and efficient strategy for producing derivatives of complex molecules. For agarofurans, this approach leverages the readily available natural scaffold to create novel compounds with potentially enhanced or altered biological activities.
Dihydro-β-agarofuran (DHβAF) isolated from natural sources, such as Parnassia wightiana, has been used as a starting point for semi-synthetic modifications. For example, acylation at the C-8 position of a C-2 ketone derivative of DHβAF enhanced its antifeedant activity. Similarly, reduction of the C-2 ketone to a secondary alcohol resulted in a 40% improvement in bioactivity compared to the parent compound.
Development of Analogs and Structural Homologs for Research Purposes
The development of analogs and structural homologs of this compound is crucial for structure-activity relationship (SAR) studies and for identifying new therapeutic leads. These studies involve systematically altering the structure of the lead compound to understand how these changes affect its biological activity.
The synthesis of various 4-substituted agarofuran derivatives has been reported, with the substitution at C-4 being performed quantitatively in some cases. researchgate.net Furthermore, structural modifications of the alkyl side chain of this compound have been undertaken to produce novel agarofuran compounds with potentially higher activity and improved pharmacokinetic properties for treating mental illnesses. epo.org
Scaffold Diversification Strategies
Scaffold diversification aims to create a collection of structurally diverse molecules based on a common core structure, such as the agarofuran scaffold. This approach allows for the exploration of a wider chemical space and increases the chances of discovering compounds with novel biological activities.
One strategy for scaffold diversification is the late-stage functionalization of the agarofuran core. For example, a scalable synthesis of (–)-isocelorbicol, a dihydro-β-agarofuran, allowed for late-stage diversification through esterification to access other related natural products. The isolation of numerous nitrogen-containing dihydro-β-agarofuran alkaloids from Tripterygium wilfordii highlights the natural diversity of this scaffold. nih.govfigshare.com One of these compounds, tripterygiumine Q, exhibited immunosuppressive activity, suggesting that the agarofuran scaffold can be a template for developing new immunosuppressants. nih.govfigshare.com
The synthesis of a library of semi-synthetic sesquiterpenoids, including agarofurans, demonstrates a green bioprocess approach to generate chemical diversity. rsc.org This method combines metabolic engineering with chemical functionalization to produce a wide range of compounds for screening. rsc.org The inherent diversity of natural product scaffolds, like that of the agarofurans, provides inspiration for the design of combinatorial libraries to discover new drug candidates. frontiersin.org
Introduction of Functional Groups for Modulated Research Activities
The strategic introduction of functional groups onto the this compound scaffold is a key strategy employed to modulate its biological and chemical properties for research purposes. This derivatization allows for a systematic investigation of structure-activity relationships (SAR), providing insights into the molecular features crucial for its activity. The agarofuran core serves as a versatile template for such modifications, which can range from simple alterations to the addition of more complex moieties. researchgate.net These chemical modifications are instrumental in enhancing potency, altering selectivity, and probing the interactions of these compounds with biological targets.
Research into the derivatization of the closely related dihydro-β-agarofuran scaffold has revealed that the type and position of functional groups are critical determinants of biological activity. researchgate.net For instance, studies on dihydro-β-agarofuran sesquiterpenes as modulators of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer, have demonstrated clear SAR trends. The introduction of ester groups—such as acetate (B1210297) (OAc), furanate (OFu), benzoate (B1203000) (OBz), and nicotinate (B505614) (ONic)—at positions C-1, C-2, C-3, and C-6 was found to be more effective in P-gp inhibition compared to derivatives with hydroxyl (-OH) groups at the same positions. researchgate.net This suggests that the electronic and steric properties of the ester functionalities play a significant role in the interaction with the target. Furthermore, the presence of a benzoate group at the C-8 position enhanced P-gp inhibitory activity when compared to unsubstituted derivatives, highlighting the importance of this position for activity modulation. researchgate.net Conversely, the presence or absence of a tertiary hydroxyl group at the C-4 position did not show a clear impact on P-gp inhibition. researchgate.net
In the context of insecticidal activity, derivatization of the dihydro-β-agarofuran skeleton has also yielded significant findings. A study focused on the synthesis of new ether-derivatives of Celangulin-V, a dihydro-β-agarofuran sesquiterpenoid, demonstrated that substitutions at the C-6 position are particularly important for their insecticidal properties. vulcanchem.com By introducing different ether-linked functional groups at this position, researchers were able to modulate the insecticidal potency against the oriental armyworm (Mythimna separata). The results indicated that the nature of the C-6 substituent directly influences the activity, with some derivatives showing higher insecticidal activity than the parent compound. vulcanchem.com
The metabolism of this compound itself involves the introduction of functional groups, specifically hydroxyl and carbonyl groups, to form its primary metabolites. medchemexpress.commdpi.com While the primary goal of studying these metabolites is often to understand the compound's pharmacokinetic profile, the characterization of these naturally introduced functional groups and their biological activities provides valuable information for synthetic derivatization strategies aimed at creating analogues with modulated or improved properties. scienceopen.com
The following tables summarize the research findings on the introduction of functional groups to the agarofuran scaffold and the resulting modulation of activity.
Table 1: Structure-Activity Relationship of Dihydro-β-agarofuran Derivatives as P-glycoprotein Modulators researchgate.net
| Position of Functional Group | Introduced Functional Group | Observation on P-gp Inhibitory Activity |
| C-1, C-2, C-3, C-6 | Ester groups (OAc, OFu, OBz, ONic) | More potent than derivatives with hydroxyl groups at these positions. |
| C-8 | Benzoate (OBz) group | Higher activity than unsubstituted derivatives. |
| C-4 | Tertiary hydroxyl group | No clear benefit on activity. |
Table 2: Insecticidal Activity of C-6 Substituted Celangulin-V Derivatives vulcanchem.com
| Compound | C-6 Substitution | Insecticidal Activity (KD50 in µg/g) |
| Celangulin-V | -OH | 301.0 |
| Derivative b | -OCH(CH₃)₂ | 135.9 |
| Derivative c | -OCH(CH₃)CH₂CH₃ | 101.3 |
| Derivative f | -OCH₂C₆H₅ | 169.0 |
| Derivative d | -OCH₂(CH₂)₃CH₃ | 966.6 |
| Derivative e | -OCH₂(CH₂)₄CH₃ | No activity |
Investigations into Biological Activities and Mechanistic Pathways Pre Clinical Focus
In Vitro Cellular and Molecular Mechanisms of Action
Pre-clinical investigations suggest that 4-Butyl-alpha-agarofuran's (also known as AF-5 or Buagafuran) anxiolytic and antidepressant-like effects are linked to its interaction with the serotonin (B10506) system. researchgate.netnih.govmedchemexpress.com Studies have indicated that the compound's mechanism may involve the modulation of serotonin (5-HT) receptors. researchgate.netmedchemexpress.com Specifically, research points towards an interaction with the 5-HT2C receptor, as AF-5 was found to affect the expression of this receptor in animal models of depression. researchgate.netnih.gov The potentiation of the 5-hydroxytryptophan (B29612) (5-HTP) induced head-twitch response in mice by a single treatment of AF-5 further supports its serotonergic activity. researchgate.netnih.gov These findings suggest that this compound's therapeutic potential could be at least partially attributable to its effects on the 5-HT receptor system. researchgate.netmedchemexpress.com
The metabolic profile of this compound has been investigated using in vitro models, particularly human liver microsomes, to understand its biotransformation and potential for drug-drug interactions. medchemexpress.comfrontiersin.org Human liver microsomes are a standard in vitro tool for studying the metabolism of compounds by cytochrome P450 (CYP) enzymes, which are crucial for the breakdown of many drugs. xenotech.comveritastk.co.jpdls.com
In a human liver microsome incubation system, this compound was found to be completely metabolized, yielding a hydroxy derivative and a carbonyl derivative. medchemexpress.com Further studies identified that CYP3A and CYP2E are the primary enzymes responsible for its metabolism. frontiersin.org The extraction ratio of the compound was found to be similar in both rat and human liver microsomes, suggesting a comparable metabolic pathway between the species. frontiersin.org
Understanding how a compound interacts with CYP enzymes is critical for predicting its potential to alter the metabolism of other co-administered drugs. bioivt.comnih.gov While specific IC50 values for this compound against various CYP isoforms are not detailed in the provided information, the identification of the primary metabolizing enzymes is a key step in this assessment. xenotech.combioivt.com
Table 1: In Vitro Metabolism of this compound
| Parameter | Finding | System Used |
|---|---|---|
| Metabolites Identified | Hydroxy derivative, Carbonyl derivative | Human liver microsome incubation system |
| Primary Metabolizing Enzymes | CYP3A, CYP2E | In vitro studies |
| Metabolism Rate | Completely metabolized within 100 minutes (for 2 mg) | Human liver microsome incubation system |
| Cross-species Comparison | Similar extraction ratio in rat and human liver microsomes | Liver microsomes |
Research indicates that this compound modulates key cellular signaling pathways implicated in stress and mood disorders, notably the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system. researchgate.netvulcanchem.com The HPA axis is a primary neuroendocrine system that governs stress responses. frontiersin.orgwikipedia.org
Studies have shown that this compound can influence the HPA axis by reducing serum levels of adrenocorticotropic hormone (ACTH). researchgate.netnih.gov ACTH is a crucial hormone released by the pituitary gland that stimulates the adrenal glands. wikipedia.org The compound's effects appear to be linked to its interaction with corticotropin-releasing factor receptor 1 (CRFR1). researchgate.netnih.gov CRFR1 is instrumental in initiating the HPA axis response to stress. nih.govscielo.br In animal models of depression, this compound was observed to affect the expression of CRFR1. researchgate.netnih.gov
Furthermore, this compound has been shown to modulate the serotonin system by affecting the expression of the 5-HT2C receptor in rats. researchgate.netnih.gov This modulation of both CRFR1 and 5-HT2C receptors suggests a dual-target mechanism of action for its antidepressant-like effects. researchgate.net
Investigations into the molecular mechanisms of this compound have highlighted its ability to modulate gene expression, particularly genes related to stress and neurotransmission. researchgate.netnih.gov A significant finding is the compound's effect on the transcription of the corticotropin-releasing factor receptor 1 (CRFR1) gene. researchgate.netnih.gov In animal models of depression, treatment with this compound was found to alter the expression of CRFR1. researchgate.netnih.gov The regulation of CRFR1 gene expression is a critical component of the stress response system. scielo.br
While direct studies on the effect of this compound on neuronal nitric oxide synthase (nNOS) gene expression are not specified in the provided results, the broader context of neurological drug action often involves complex interactions between various signaling pathways, including those involving nitric oxide. nih.govnih.gov
While specific proteomic and metabolomic studies focusing solely on the in vitro effects of this compound in cellular models are not detailed in the provided search results, the broader fields of proteomics and metabolomics offer powerful tools to understand the comprehensive molecular impact of a compound. nih.govmdpi.comnih.govwistar.org
Proteomic analysis allows for the large-scale study of proteins, providing insights into how a compound might alter cellular processes, signaling pathways, and protein-protein interactions. nih.govwistar.org Metabolomic profiling, on the other hand, identifies and quantifies endogenous small molecules (metabolites) in a biological system, offering a functional readout of the cellular state. mdpi.comnih.gov
Given that this compound affects key signaling pathways like the HPA axis and serotonin system, it is plausible that its administration would lead to detectable changes in the proteome and metabolome of relevant cell types. researchgate.netnih.gov For instance, alterations in the expression of proteins like CRFR1 and 5-HT2C receptors, as well as changes in the levels of neurotransmitter metabolites, would be expected. researchgate.netnih.govresearchgate.net Future research employing these "omics" technologies on cellular models treated with this compound could provide a more detailed and unbiased understanding of its mechanisms of action.
In Vivo Efficacy and Mechanistic Studies in Animal Models (e.g., rats, mice)
The biological activities of this compound have been extensively studied in various animal models, primarily in rats and mice, demonstrating its potential as an anxiolytic and antidepressant agent. researchgate.netresearchgate.netpatsnap.com
In models of anxiety, acute treatment with this compound has shown significant anti-anxiety effects in the social interaction test in rats. researchgate.netnih.gov Mechanistic studies link these anxiolytic effects to the modulation of central monoamine neurotransmitters. researchgate.netmdpi.com Following acute administration in rats, the compound significantly decreased serotonin (5-HT) levels in the striatum, cortex, and midbrain. medchemexpress.comresearchgate.netnih.gov Dopamine (B1211576) levels were also reduced in the striatum and midbrain, while an increase was observed in the hypothalamus. researchgate.netnih.gov Furthermore, epinephrine (B1671497) levels were decreased in the cortex. researchgate.netnih.gov Microdialysis studies in the rat striatum revealed a stepwise decline in extracellular dopamine levels after treatment. researchgate.netnih.gov Concurrently, the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), were significantly increased. researchgate.netnih.gov
In antidepressant screening models, this compound administration markedly decreased immobility time in the mouse forced swim test and tail suspension test, behaviors indicative of antidepressant activity. researchgate.netnih.govpatsnap.com In a sub-chronic reserpine-induced depressive rat model, the compound increased rectal temperature and reduced immobility time. researchgate.netnih.gov It also reversed depressive-like behaviors in a chronic unpredictable mild stress (CUMS) rat model. researchgate.netnih.gov These antidepressant effects are thought to be mediated through its action on the HPA axis and the serotonin system. researchgate.netvulcanchem.com Specifically, it has been shown to reduce serum ACTH levels and normalize decreased serotonin levels in the hippocampus of CUMS rats. researchgate.netnih.gov The compound also influenced the expression of CRFR1 and 5-HT2C receptors in these animals. researchgate.netnih.gov The potentiation of the 5-HTP-induced head-twitch response and antagonism of reserpine-induced ptosis further support a serotonergic, but not noradrenergic, mechanism of action. researchgate.netnih.gov
Table 2: Summary of In Vivo Effects of this compound in Animal Models
| Animal Model | Test/Assay | Observed Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Rats | Social Interaction Test | Significant anti-anxiety activity | Modulation of central monoamine neurotransmitters |
| Rats | Brain Tissue Analysis | Decreased 5-HT in striatum, cortex, midbrain; Decreased dopamine in striatum, midbrain; Increased dopamine in hypothalamus; Decreased epinephrine in cortex | Effects on central monoamine neurotransmitter levels |
| Rats (Striatum Microdialysis) | Neurotransmitter Metabolite Analysis | Decreased extracellular dopamine; Increased 5-HIAA, DOPAC, HVA | Alteration of neurotransmitter metabolism |
| Mice | Forced Swim Test, Tail Suspension Test | Decreased immobility time | Antidepressant-like activity |
| Rats (Reserpine-induced depression) | Behavioral and Physiological Measures | Increased rectal temperature, decreased immobility time | Antidepressant-like activity |
| Rats (Chronic Unpredictable Mild Stress) | Forced Swim Test, Neurochemical Analysis | Reversed depressive-like behaviors; Reduced serum ACTH; Normalized hippocampal 5-HT; Affected CRFR1 and 5-HT2C receptor expression | Modulation of HPA axis and serotonin system |
Assessment of Efficacy in Disease-Relevant Animal Models (e.g., anxiety, depression, neuroinflammation)
Preclinical studies have demonstrated the potential of this compound in animal models of anxiety and depression. In rat models, the compound has shown significant anti-anxiety activity. researchgate.netnih.gov Specifically, in a social interaction test, acute treatment with this compound was observed to have an anxiolytic effect in rats. nih.gov
The compound's antidepressant effects have also been explored in various animal models. nih.govresearchgate.net In mouse models, administration of this compound led to a marked decrease in immobility time in the forced swim test and tail suspension test, behaviors indicative of antidepressant activity. nih.govresearchgate.net Furthermore, in a sub-chronic reserpine-induced depressive rat model, treatment with the compound resulted in an increase in rectal temperature and a decrease in immobility time. nih.govresearchgate.net Chronic treatment with this compound also successfully reversed depressive-like behaviors in rats subjected to chronic unpredictable mild stress (CUMS). nih.govresearchgate.net While there is extensive research on its role in anxiety and depression, information regarding its efficacy in animal models of neuroinflammation is less prevalent in the reviewed literature. scielo.br
Table 1: Efficacy of this compound in Animal Models
| Model | Species | Effect | Reference |
|---|---|---|---|
| Social Interaction Test | Rat | Anxiolytic | nih.gov |
| Forced Swim Test | Mouse | Antidepressant | nih.govresearchgate.net |
| Tail Suspension Test | Mouse | Antidepressant | nih.govresearchgate.net |
| Reserpine-Induced Depression | Rat | Antidepressant | nih.govresearchgate.net |
Modulation of Neurotransmitter Levels (e.g., serotonin, dopamine, norepinephrine, GABA, glutamate) in Brain Tissues and Microdialysates
The anxiolytic and antidepressant effects of this compound appear to be linked to its ability to modulate the levels of key monoamine neurotransmitters in the brain. researchgate.netnih.gov
Acute administration of the compound in rats led to significant decreases in serotonin (5-HT) levels in the striatum, cortex, and midbrain. researchgate.netnih.gov Dopamine levels were also found to be decreased in the striatum and midbrain, while an increase was observed in the hypothalamus. researchgate.netnih.gov Additionally, a decrease in the epinephrine level was noted in the cortex. researchgate.netnih.gov
Cerebral microdialysis studies in the rat striatum further revealed that this compound caused a stepwise decline in extracellular dopamine levels. researchgate.netnih.gov Concurrently, the extracellular levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid and homovanillic acid, as well as the serotonin metabolite 5-hydroxyindolacetic acid, showed a significant increase. researchgate.netnih.gov
In the context of depression models, chronic treatment with this compound was found to normalize the decreased serotonin levels in the hippocampus of CUMS rats. nih.govresearchgate.net A single treatment potentiated the head-twitch response induced by 5-hydroxytryptophan (5-HTP), a precursor to serotonin, and counteracted the effects of reserpine, suggesting a serotonergic activation. nih.govresearchgate.net However, the compound did not affect yohimbine (B192690) toxicity, indicating a lack of noradrenergic activation. nih.gov
Table 2: Effects of this compound on Neurotransmitter Levels
| Neurotransmitter | Brain Region | Effect | Reference |
|---|---|---|---|
| Serotonin (5-HT) | Striatum, Cortex, Midbrain | Decreased (acute) | researchgate.netnih.gov |
| Serotonin (5-HT) | Hippocampus (CUMS rats) | Normalized (chronic) | nih.govresearchgate.net |
| Dopamine | Striatum, Midbrain | Decreased (acute) | researchgate.netnih.gov |
| Dopamine | Hypothalamus | Increased (acute) | researchgate.netnih.gov |
| Dopamine (extracellular) | Striatum | Decreased (acute) | researchgate.netnih.gov |
| Epinephrine | Cortex | Decreased (acute) | researchgate.netnih.gov |
| 5-Hydroxyindolacetic acid (5-HIAA) | Striatum | Increased (acute) | researchgate.netnih.gov |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Striatum | Increased (acute) | researchgate.netnih.gov |
Pharmacodynamic Biomarker Identification in Animal Studies
The identification of pharmacodynamic biomarkers is crucial for understanding a drug's mechanism of action and for its clinical development. nih.gov For this compound, changes in neurotransmitter levels and their metabolites, as detailed in the previous section, serve as key pharmacodynamic biomarkers of its activity in the central nervous system. researchgate.netnih.gov Furthermore, studies have indicated that the compound reduces the level of adrenocorticotropic hormone (ACTH) in the serum of CUMS rats, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis. nih.govresearchgate.net This modulation of the HPA axis, a key system in the stress response, is another potential pharmacodynamic biomarker. The compound's influence on the expression of corticotropin-releasing factor receptor 1 (CRFR1) and the 5-HT2C receptor in CUMS rats further points to these receptors as potential biomarkers of its antidepressant effect. nih.govresearchgate.net
Target Identification and Validation Approaches
Identifying the specific molecular targets of a compound is a fundamental step in drug discovery. nih.gov For this compound, while the functional effects on neurotransmitter systems are documented, the direct molecular targets are still under investigation.
Target Deconvolution using Chemical Proteomics
Chemical proteomics is a broader field that encompasses various strategies, including affinity-based methods and activity-based protein profiling (ABPP), to identify the targets of small molecules on a proteome-wide scale. nih.govthno.org This approach can provide an unbiased view of a compound's interactions within a biological system. thno.org Similar to the more specific techniques mentioned above, the available literature does not detail the application of chemical proteomics for the target deconvolution of this compound.
Genetic Perturbation Studies in Relevant Cell Lines
While direct genetic perturbation studies employing techniques such as siRNA, shRNA, or CRISPR to elucidate the precise molecular targets of this compound are not extensively documented in publicly available literature, research investigating the compound's impact on gene and protein expression provides a strong basis for hypothesizing the outcomes of such experiments. Studies focusing on animal models of depression have revealed that this compound administration leads to significant alterations in the expression levels of key receptors within the central nervous system, suggesting that genetic knockdown or knockout of these targets would likely modulate the compound's therapeutic effects.
A pivotal study on the antidepressant effects of this compound (also referred to as AF-5) in animal models demonstrated its influence on the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system. nih.govresearchgate.net The findings from this research indicated that the compound's mechanism of action is likely mediated through its effects on specific receptors, namely the Corticotropin-Releasing Factor Receptor 1 (CRFR1) and the 5-HT2C serotonin receptor. nih.govresearchgate.net
In chronic unpredictable mild stress (CUMS) models in rats, administration of this compound was found to modulate the expression of both CRFR1 and 5-HT2C receptors. nih.govresearchgate.net This suggests that the antidepressant-like activity of the compound is at least in part attributable to its interaction with these specific molecular targets. The observed changes in the expression of these receptors point towards their central role in the mechanistic pathway of this compound.
Based on these findings, it can be inferred that genetic perturbation of the genes encoding these receptors in relevant cell lines would significantly impact the cellular response to this compound. For instance, the use of siRNA or shRNA to knock down the expression of the HTR2C gene (encoding the 5-HT2C receptor) in a suitable neuronal cell line would be expected to alter the downstream signaling events typically observed following treatment with the compound.
The following table summarizes the key research findings regarding the effect of this compound on the expression of relevant genes, providing a foundation for future genetic perturbation investigations.
| Compound | Animal Model | Affected Gene/Receptor | Observed Effect on Expression | Reference |
| This compound (AF-5) | Chronic Unpredictable Mild Stress (CUMS) Rats | Corticotropin Releasing Factor Receptor 1 (CRFR1) | Affected the expression | nih.govresearchgate.net |
| This compound (AF-5) | Chronic Unpredictable Mild Stress (CUMS) Rats | 5-HT2C Receptor | Affected the expression | nih.govresearchgate.net |
These findings underscore the potential of this compound as a dual-target agent for depression and provide a clear rationale for conducting detailed genetic perturbation studies to further dissect its molecular mechanisms. nih.govresearchgate.net Such studies would be invaluable in confirming the direct engagement of these targets and in elucidating the subsequent signaling cascades that mediate the compound's therapeutic effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Modification of the 4-Butyl-alpha-agarofuran Scaffold
The foundational structure of this compound, a derivative of alpha-agarofuran, has been the subject of various systematic modifications to probe its pharmacological potential. researchgate.net Researchers have synthesized and screened a series of agarofuran-like derivatives to identify compounds with potent anti-anxiety and anti-depression effects. researchgate.net The parent compound itself can be synthesized stereoselectively from (+)-dihydrocarvone. researchgate.net
Key modifications to the scaffold include:
Metabolite Synthesis: The primary metabolites of this compound, which include hydroxyl and carbonyl derivatives formed on the butyl chain, have been synthesized to confirm their structures and evaluate their activity. researchgate.netvulcanchem.com In human liver microsomes, this compound is fully metabolized to a hydroxyl derivative and a carbonyl derivative. vulcanchem.com These metabolic transformations represent a natural modification of the original scaffold. researchgate.netfrontiersin.org
Deuteration: To improve the compound's pharmacokinetic properties, deuterated derivatives of 4-butyl-α-agarofuran have been developed. epo.org This modification involves replacing one or more hydrogen atoms on the butyl chain with deuterium (B1214612). epo.org The rationale behind this approach is to slow down the rate of metabolic breakdown, particularly by cytochrome P450 enzymes. epo.org
Functional Group Substitution: The this compound structure can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of diverse derivatives. evitachem.com These reactions can introduce new functional groups onto the agarofuran core or modify existing ones, serving as a basis for creating novel therapeutic agents. evitachem.comresearchgate.net
Table 1: Examples of Systematic Modifications to the this compound Scaffold
| Modification Type | Starting Material | Resulting Compound(s) | Purpose of Modification | Reference(s) |
|---|---|---|---|---|
| Metabolism | This compound | Hydroxyl and Carbonyl derivatives | To identify and confirm the structure of metabolites for activity testing. | researchgate.netvulcanchem.comfrontiersin.org |
| Isotopic Substitution | This compound | Deuterated this compound | To improve oral bioavailability and reduce drug interaction risks by altering metabolic pathways. | epo.org |
| General Synthesis | (+)-dihydrocarvone | This compound | To establish a practical and stereoselective synthetic route. | researchgate.net |
| Derivative Synthesis | alpha-agarofuran | Various agarofuran derivatives | To explore the chemical space and screen for enhanced biological activity. | researchgate.netresearchgate.net |
Correlation between Structural Features and Biological Potency/Mechanism
Structure-activity relationship studies have been crucial in elucidating which parts of the this compound molecule are essential for its biological effects. A key finding is that the metabolites produced via hydroxylation and carbonylation of the butyl chain exhibit weak or negligible anxiolytic activity, indicating that the unmodified butyl group is critical for potency. frontiersin.org
The anxiolytic and antidepressant effects of this compound are linked to its interaction with central monoamine neurotransmitter systems. researchgate.netvulcanchem.com Acute administration has been shown to decrease serotonin (B10506) (5-HT) levels in the striatum, cortex, and midbrain, as well as dopamine (B1211576) levels in the striatum and midbrain. vulcanchem.commedchemexpress.com Further studies have connected its antidepressant action to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system, specifically through its effects on corticotropin-releasing factor receptor 1 (CRFR1) and the 5-HT2C receptor. nih.govvulcanchem.comresearchgate.net
From a structure-property relationship perspective, the introduction of deuterium into the butyl chain was found to successfully address the low oral bioavailability and the induction effect on cytochrome P450 enzymes (CYP1A2 and CYP2E1) observed with the parent compound. epo.org This modification demonstrates a clear link between a specific structural change and an improvement in drug-like properties.
Table 2: Correlation of Structural Features of this compound Analogs with Biological Potency and Properties
| Structural Feature | Biological Potency / Property | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Intact n-Butyl Group | Essential for high anxiolytic activity. | Modulation of monoamine neurotransmitters (serotonin, dopamine). | researchgate.netvulcanchem.commedchemexpress.com |
| Hydroxylated/Carbonylated Butyl Group | Weak or negligible anxiolytic activity. | Reduced interaction with biological targets. | frontiersin.org |
| Deuterated Butyl Group | Maintained anxiolytic activity with improved oral bioavailability and reduced P450 enzyme induction. | Slower metabolic breakdown, leading to a more favorable pharmacokinetic profile. | epo.org |
| Agarofuran Core | Essential scaffold for activity. | Inhibition of voltage-gated ion channels; interaction with CRFR1 and 5-HT2C receptors. | vulcanchem.comevitachem.comnih.gov |
Computational Approaches for SAR Analysis (e.g., QSAR, molecular docking)
Computational methods are powerful tools for understanding and predicting the interaction of molecules like this compound with their biological targets. While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not detailed in the available literature, the principles of these methods are widely applied to analogous systems. For instance, 2D and 3D-QSAR studies have been effectively used to analyze antagonists for the CRF1 receptor, a known target for this compound's antidepressant effects. researchgate.net Such a study on agarofuran derivatives would involve building a statistical model that correlates physicochemical descriptors of the synthesized analogs with their measured biological activity.
Molecular docking is another key computational technique used to predict the binding orientation of a ligand within the active site of a target protein. Docking simulations of related natural compounds from agarwood with neurotransmitter receptors such as GABRA1, HTR1A, and HTR2A have been performed, yielding binding energy calculations that suggest stable interactions. mdpi.com For this compound, molecular docking could be employed to visualize its interaction with targets like the 5-HT2C receptor or voltage-gated ion channels. evitachem.comnih.gov These simulations can help identify key amino acid residues involved in binding and explain why certain structural modifications enhance or diminish activity. The "induced fit" docking protocol, where the receptor's side chains are allowed to move, can provide a more accurate prediction of the binding pose. mdpi.com
Table 3: Application of Computational Methods in the Analysis of this compound and Related Systems
| Computational Method | Application | Potential Insights for this compound | Reference(s) |
|---|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity for CRF1 antagonists. | To predict the activity of novel, unsynthesized agarofuran derivatives and guide rational drug design. | researchgate.net |
| Molecular Docking | Predicting binding modes of agarwood components to neurotransmitter receptors (e.g., HTR1A, HTR2A). | To understand the binding mechanism of this compound at its targets (e.g., 5-HT2C, ion channels) and explain SAR data. | mdpi.commdpi.com |
| Pharmacophore Modeling | Identifying essential 3D features required for biological activity in transporter inhibitors. | To develop a 3D model of the essential features of this compound needed for its anxiolytic/antidepressant effects. | nih.gov |
Influence of Stereochemistry on Biological Activity
The stereochemistry of this compound is critical to its biological function. vulcanchem.com The compound possesses a complex tricyclic system with three defined stereogenic centers, and its specific spatial arrangement is essential for proper interaction with its biological targets. vulcanchem.com The biologically active form has the IUPAC name (1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.0¹,⁶]dodec-2-ene. evitachem.com
The importance of stereochemistry is underscored by the development of stereoselective synthesis routes that specifically produce the desired isomer, starting from chiral precursors like (+)-dihydrocarvone. researchgate.netnih.gov This control is vital because different stereoisomers of a compound can have vastly different biological activities.
The determination of the precise configuration of the agarofuran scaffold and its derivatives relies on advanced analytical techniques. Methods such as Circular Dichroism (CD) spectroscopy and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are used to unambiguously confirm the relative and absolute stereochemistry of these molecules. researchgate.netnih.gov Computational methods that compare experimental NMR data with theoretically calculated shifts for different possible stereoisomers can also be employed to assign the correct configuration. frontiersin.org The consistent finding that only a specific stereoisomer is active highlights the high degree of stereochemical specificity required for the pharmacological effects of this compound.
Advanced Analytical and Bioanalytical Methodologies for Research Applications
Development of Robust UPLC-MS/MS Methods for Quantification in Research Samples
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of 4-Butyl-alpha-agarofuran in various biological samples. nih.govwaters.com The development of robust UPLC-MS/MS methods is crucial for pharmacokinetic studies, enabling the determination of the compound's concentration in animal plasma, brain tissue homogenates, and in vitro systems like liver microsome incubations. frontiersin.orgbiomedsyn.com
A key aspect of method development involves optimizing sample preparation to ensure high recovery and minimize matrix effects. waters.com For instance, a common procedure for plasma and brain tissue homogenates involves liquid-liquid extraction with a solvent like hexane (B92381) or tert-butyl methyl ether, followed by evaporation and reconstitution. frontiersin.orgresearchgate.net The choice of an appropriate internal standard (IS) is also critical for accurate quantification. researchgate.net
The chromatographic separation is typically achieved on a C18 column, such as an Acquity UPLC BEH C18 column, using a mobile phase often consisting of a methanol-water or acetonitrile-water gradient. researchgate.netresearchgate.net This separation is followed by detection using a tandem mass spectrometer, often operating in positive electrospray ionization (ESI) mode. researchgate.netresearchgate.net Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. researchgate.netresearchgate.net For this compound, a commonly monitored transition is m/z 245.2→109.1. researchgate.netresearchgate.net
These methods are validated to ensure they meet accepted criteria for bioanalytical methods, including linearity, precision, accuracy, and investigation of extraction recovery and matrix effects. researchgate.net The linear range for quantification is often established from low nanogram per milliliter levels, for example, 0.5–200 ng/mL or 0.5–800 ng/mL, demonstrating the high sensitivity required for pharmacokinetic research. frontiersin.orgresearchgate.net
Such validated UPLC-MS/MS methods have been successfully applied in research to quantify this compound concentrations in rat plasma and brain samples, as well as in rat and human liver microsomal incubation systems to determine in vitro clearance rates. frontiersin.org For example, in vitro studies with liver microsomes have shown that this compound is metabolized, and the intrinsic clearance (CLint) has been determined in both rat and human liver microsomes. frontiersin.org
Table 1: Example of UPLC-MS/MS Method Parameters for this compound Quantification
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Acquity UPLC System | researchgate.netresearchgate.net |
| Column | Acquity UPLC BEH C18 (2.1mm×50mm, 1.7μm) | researchgate.netresearchgate.net |
| Mobile Phase | Methanol-water (75:25, v/v) | researchgate.netresearchgate.net |
| Flow Rate | 0.4 mL/min (isocratic) | researchgate.netresearchgate.net |
| Mass Spectrometer | API 5500 Mass Spectrometer | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.netresearchgate.net |
| MRM Transition (Buagafuran) | m/z 245.2→109.1 | researchgate.netresearchgate.net |
| Linear Range | 0.5–200 ng/mL | researchgate.net |
NMR-Based Metabolomics for Tracking this compound Biotransformation in Research Models
Nuclear Magnetic Resonance (NMR) spectroscopy-based metabolomics offers a powerful, non-destructive approach to obtain a comprehensive overview of the metabolic fate of this compound. nih.govnih.gov This technique allows for the identification and quantification of metabolites in biological samples, providing insights into the biotransformation pathways of the parent compound. pharmascigroup.usnih.govmdpi.com The strength of NMR lies in its ability to provide detailed structural information, which is crucial for elucidating the structures of novel metabolites. nih.gov
In the context of this compound research, NMR-based metabolomics can be applied to analyze samples from in vivo models or in vitro systems to track the appearance of metabolites over time. nih.gov The analysis of complex mixtures by NMR has been successfully used for the characterization of biological samples. nih.gov Both one-dimensional (1D) ¹H NMR and two-dimensional (2D) NMR experiments are employed. nih.gov While 1D ¹H NMR provides a rapid metabolic snapshot, 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous structural assignment of metabolites, especially for distinguishing between isomers. nih.gov
Research has confirmed the structures of metabolites of this compound through synthesis and subsequent NMR analysis. researchgate.netresearchgate.net For instance, the configuration of hydroxyl groups introduced during metabolism can be determined using NMR techniques. researchgate.net The metabolic profiling capabilities of NMR can reveal changes in the metabolome in response to the administration of this compound, helping to identify not only its direct metabolites but also its impact on endogenous metabolic pathways. nih.govmdpi.commdpi.com
The workflow for NMR-based metabolomics typically involves sample preparation, spectral acquisition, data processing, and statistical analysis to identify significant changes in metabolite profiles. pharmascigroup.us Multivariate data analysis methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are often used to analyze the complex datasets generated and to identify the metabolites that are most significantly altered. mdpi.commdpi.com
Hyphenated Techniques for Complex Mixture Analysis in Research (e.g., GC-MS-Qtof, LC-NMR)
The analysis of complex biological and natural product samples containing this compound and its metabolites is greatly enhanced by the use of hyphenated analytical techniques. ijarnd.comsaapjournals.orgnih.govresearchgate.net These methods combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. nih.gov
Gas Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (GC-MS-QTOF): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. The coupling of GC with a QTOF mass spectrometer provides high-resolution and accurate mass data, which aids in the confident identification of unknown compounds. lcms.cznih.gov In the context of agarwood essential oil, of which agarofurans are constituents, GC-MS has been used to identify numerous components. mdpi.com While specific applications of GC-MS-QTOF for this compound are not extensively detailed in the provided results, the technique's utility for analyzing complex mixtures of sesquiterpenes suggests its potential applicability. mdpi.com The methodology typically involves derivatization to increase volatility, followed by separation on a capillary column and detection by the QTOF-MS. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The online coupling of liquid chromatography with NMR spectroscopy (LC-NMR) is a powerful tool for the direct structural elucidation of compounds in complex mixtures. sumitomo-chem.co.jpsemanticscholar.orgiosrphr.orgmdpi.com This technique is particularly advantageous for analyzing natural product extracts and identifying metabolites, as it provides detailed structural information without the need for prior isolation. nih.govsemanticscholar.orgmdpi.com LC-NMR can be operated in different modes, including on-flow, stopped-flow, and loop-storage, to accommodate the sensitivity requirements of NMR. semanticscholar.orgmdpi.com The development of cryogenic probes and microprobes has significantly improved the sensitivity of LC-NMR, making it a more practical tool for research. sumitomo-chem.co.jpmdpi.com The combination of LC-NMR with mass spectrometry (LC-NMR-MS) provides complementary information, with MS offering molecular weight data and NMR providing detailed structural insights. ajrconline.org
Table 2: Overview of Hyphenated Techniques in Compound Analysis
| Technique | Principle | Application in Research | Reference |
|---|---|---|---|
| GC-MS-QTOF | Separates volatile/semi-volatile compounds (GC) and provides high-resolution, accurate mass data for identification (MS-QTOF). | Identification of components in complex mixtures like essential oils. | lcms.cznih.govmdpi.com |
| LC-NMR | Separates compounds in a liquid phase (LC) and provides detailed structural information for identification (NMR). | Structural elucidation of unknown compounds in mixtures, such as natural products and metabolites. | sumitomo-chem.co.jpsemanticscholar.orgmdpi.com |
| LC-MS-MS | Combines liquid chromatographic separation with two stages of mass analysis for high selectivity and sensitivity. | Quantitative and qualitative analysis of compounds in complex biological matrices. | nih.govajrconline.org |
Isotope Labeling and Tracing in Biosynthetic and Metabolic Studies
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate biosynthetic pathways. This involves introducing atoms with a non-natural isotopic abundance (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into the molecule of interest and then tracking the labeled atoms through metabolic processes.
While direct studies on the isotope labeling of this compound for metabolic tracing were not prominently found in the search results, the principles of this methodology are well-established in metabolic research. frontiersin.org For instance, the synthesis of deuterium-labeled this compound has been reported for its use as an internal standard in GC-MS methods, which demonstrates the feasibility of introducing isotopic labels into the molecule. google.com
In metabolic studies, a ¹³C- or ¹⁴C-labeled version of this compound could be administered to an animal model. Subsequent analysis of urine, feces, and tissues using techniques like mass spectrometry or NMR would allow for the tracking of the label. frontiersin.org This would provide definitive information on the distribution and excretion of the compound and its metabolites. For example, after oral administration of a radiolabeled form of buagafuran to rats, approximately 80% of the total radioactivity was recovered, with 51.2% in the urine and 28.7% in the feces. frontiersin.org
Furthermore, stable isotope-resolved metabolomics (SIRM) using NMR or MS can provide detailed insights into metabolic fluxes. frontiersin.org By providing a ¹³C-labeled substrate and monitoring the incorporation of ¹³C into various metabolites over time, it is possible to map the flow of carbon atoms through metabolic pathways, revealing how this compound administration might alter these fluxes. frontiersin.org The synthesis of metabolites with isotopic labels can also serve as standards for confirming their identity in biological samples. researchgate.net
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Studies for Putative Target Interactionsnih.gov
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This approach is instrumental in drug discovery for identifying the molecular targets of bioactive compounds and understanding their mechanism of action. nih.gov For 4-Butyl-alpha-agarofuran, which has demonstrated anxiolytic properties, docking studies would focus on its interaction with key neurological receptors. frontiersin.orgmdpi.com
While specific docking studies for this compound are not extensively detailed in publicly available literature, research on the components of agarwood, from which it is derived, provides insight into likely targets. Molecular docking simulations of various blood components from agarwood essential oil have been performed against targets associated with sedative and hypnotic effects, such as GABA-A receptor subunit alpha-1 (GABRA1), Glutamate ionotropic receptor AMPA type subunit 1 (GRIA1), and serotonin (B10506) receptors (HTR1A, HTR2A). mdpi.com These studies often show stable binding, indicated by negative binding energies, suggesting a strong interaction between the ligand and the receptor. mdpi.com
A hypothetical docking study of this compound would involve placing the molecule into the binding site of a target protein structure, such as a GABA or serotonin receptor, obtained from a repository like the Protein Data Bank. matlantis.com The software then calculates the most stable binding poses and estimates the binding affinity, typically as a score or energy value. nih.gov The interactions, which can include hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the molecular recognition. matlantis.com
Table 1: Potential Neurological Targets for this compound Docking Studies This table is illustrative and based on targets for related anxiolytic compounds.
| Target Protein | Target Family | Potential Role in Anxiolysis |
| GABA-A Receptor (e.g., GABRA1) | Ligand-gated ion channel | Major inhibitory neurotransmitter receptor in the brain. mdpi.com |
| Serotonin Receptor (e.g., HTR1A) | G-protein coupled receptor | Modulates mood, anxiety, and other neurological processes. mdpi.com |
| Dopamine (B1211576) Receptor (e.g., D2, D3) | G-protein coupled receptor | Involved in reward and motor control; its modulation can affect anxiety. frontiersin.org |
| Neuronal Potassium Channels | Ion Channel | Regulates neuronal excitability; inhibition is a potential anxiolytic mechanism. frontiersin.orgmdpi.com |
Conformational Analysis and Energy Landscapes of 4-Butyl-alpha-agarofuranyoutube.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov The resulting three-dimensional shapes, or conformers, have different potential energies, and mapping these energies creates a "free-energy landscape." nih.govchemrxiv.org This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. nih.gov
The structure of this compound consists of a rigid tricyclic α-agarofuran core and a flexible n-butyl group attached at the C-4 position. The conformational flexibility of the molecule is primarily due to the rotation around the single bonds within this butyl chain.
Computational methods, such as molecular dynamics (MD) simulations, can be used to explore the conformational space of the molecule. chemrxiv.org By simulating the molecule's movement over time, researchers can identify the most populated conformational states. dntb.gov.ua For the butyl group, key conformations would include the anti (fully extended) and gauche (kinked) arrangements of its carbon-carbon bonds. nih.gov
The energy landscape would show that the anti-conformer of the butyl chain is likely the lowest energy state due to minimized steric hindrance. nih.gov However, gauche conformations are also accessible, and the equilibrium between these states can be crucial for how the molecule fits into a receptor's binding pocket. The rigid agarofuran core, in contrast, has very limited flexibility.
Table 2: Key Rotatable Bonds and Potential Conformers of this compound
| Bond | Description | Potential Conformations | Expected Relative Energy |
| C4 - C1' | Bond between agarofuran core and butyl chain | Staggered, Eclipsed | Staggered is lower energy |
| C1' - C2' | First C-C bond within the butyl chain | Anti, Gauche | Anti is generally lower energy |
| C2' - C3' | Second C-C bond within the butyl chain | Anti, Gauche | Anti is generally lower energy |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Designresearchgate.net
In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound before or during preclinical testing. frontiersin.org These predictions are vital for designing effective research studies and anticipating a compound's behavior in a biological system. frontiersin.orgmedchemexpress.com For this compound (Buagafuran), physiologically based pharmacokinetic (PBPK) modeling has been used to predict its ADME properties in rats and humans. frontiersin.orgsnnu.edu.cn
Software such as GastroPlus™ can be used to simulate oral absorption and systemic distribution. frontiersin.orgsnnu.edu.cn Key parameters are predicted or determined in vitro and then used as inputs for the model. For Buagafuran, studies have utilized rat and human liver microsomes to determine its metabolic clearance. frontiersin.orgsnnu.edu.cn The in vitro intrinsic clearance (CLint) was found to be 0.033 mL/min/mg for rats and 0.022 mL/min/mg for humans. frontiersin.orgsnnu.edu.cn These values are then scaled to predict hepatic clearance (CLhep) for the whole organ. frontiersin.orgsnnu.edu.cn
Other important predicted parameters include the unbound fraction in plasma (fup) and the blood-to-plasma ratio. frontiersin.orgmdpi.com Such predictions help in simulating the plasma concentration-time profiles of the drug and forecasting human pharmacokinetics from preclinical data. frontiersin.orgsnnu.edu.cn For instance, it was noted that Buagafuran is extensively metabolized, with less than 1% of the dose excreted unchanged in urine. frontiersin.orgmdpi.com
Table 3: Predicted and In Vitro ADME Properties of this compound (Buagafuran)
| Parameter | Description | Value (Rat) | Value (Human) | Source |
| In Vitro CLint,app | Apparent intrinsic clearance in liver microsomes | 0.033 mL/min/mg | 0.022 mL/min/mg | frontiersin.orgsnnu.edu.cn |
| Predicted CLhep | Predicted hepatic (liver) clearance | 28.0 mL/min/kg | 7.7 mL/min/kg | frontiersin.orgsnnu.edu.cn |
| Optimized CLhep | Hepatic clearance value optimized by fitting to observed data | 36.8 mL/min/kg | 11.7 mL/min/kg | frontiersin.orgsnnu.edu.cn |
| fup | Unbound fraction in plasma | Experimentally measured | Experimentally measured | frontiersin.orgmdpi.com |
| Blood/Plasma Ratio | Ratio of drug concentration in whole blood vs. plasma | In silico prediction | In silico prediction | frontiersin.orgmdpi.com |
| Metabolism | Primary metabolic outcome | Metabolized to hydroxy and carbonyl derivatives | Metabolized to hydroxy and carbonyl derivatives | |
| Renal Clearance | Excretion of unchanged drug by the kidneys | Set to 0 in PBPK models based on clinical data | Set to 0 in PBPK models based on clinical data | frontiersin.orgmdpi.com |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including metabolic transformations. youtube.com By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathway and determine the activation energy required for the reaction to proceed. youtube.com
For this compound, a key area for computational study is its metabolism. In vitro studies using human liver microsomes have shown that the compound is completely metabolized, primarily into a hydroxy derivative and a carbonyl derivative. These are oxidation reactions, likely catalyzed by cytochrome P450 (CYP) enzymes in the liver.
Computational methods, such as Density Functional Theory (DFT), could be used to model these transformations. Researchers could build a model of the active site of the relevant CYP enzyme with this compound as the substrate. The calculations would then simulate the process of oxygen transfer from the enzyme to the compound. This would help identify which specific carbon atom on the butyl chain or the agarofuran core is most susceptible to hydroxylation and the subsequent oxidation to a carbonyl group. Such studies can explain the regioselectivity of the metabolism and provide insights into the electronic and steric factors that govern the reaction. While specific computational studies on the reaction mechanism of this compound metabolism are not widely published, the principles are well-established for other drug molecules.
Future Directions, Research Challenges, and Unexplored Areas
Addressing Gaps in Biosynthetic Pathway Elucidation
The natural synthesis of agarofurans in Aquilaria species is understood to be a defense mechanism, often induced by environmental stressors like microbial infections. vulcanchem.comarabjchem.org However, the precise biosynthetic pathway leading to 4-Butyl-alpha-agarofuran is not fully elucidated. Agarwood sesquiterpenes are complex, and their formation involves numerous enzymes and regulatory genes. scribd.com Future research must focus on identifying the specific enzymes—terpene synthases, cytochrome P450s, and transferases—responsible for constructing the agarofuran skeleton and subsequently attaching the butyl group at the C-4 position.
A significant challenge lies in the fact that many biosynthetic gene clusters (BGCs) in organisms remain uncharacterized. mdpi.com A "cluster to compound" approach, where BGCs are systematically analyzed and expressed in heterologous hosts like Aspergillus niger or Saccharomyces cerevisiae, could be a powerful strategy. mdpi.comresearchgate.netmdpi.com This would not only identify the genes responsible for the production of this compound but also enable the production of pathway intermediates, which are crucial for detailed enzymatic studies. researchgate.net Genetic manipulation and feeding experiments within these hosts can confirm the function of each gene in the pathway, providing a complete picture from precursor molecules to the final compound. mdpi.com
Exploration of Novel Biological Targets beyond Neurotransmission (Research-focused)
While the anxiolytic and antidepressant effects of this compound are linked to its modulation of the serotonin (B10506) system and the HPA axis, specifically the 5-HT2C and CRFR1 receptors, its broader biological activity spectrum is a promising area for research. nih.govresearchgate.netbiocompare.comscbt.com Agarwood extracts and their constituent sesquiterpenes have been reported to possess anti-inflammatory, antimicrobial, and anti-cancer properties, suggesting that this compound or its analogs may interact with targets beyond the central nervous system. researchgate.netarabjchem.org
Future investigations should screen the compound against a wide array of biological targets. For instance, its potential as an antifungal agent could be explored, inspired by findings on other fungal-derived metabolites. patsnap.comnih.gov Research could focus on its effects on inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are known to be modulated by other sesquiterpenes. researchgate.net Identifying novel targets will not only broaden the potential research applications of this compound but could also uncover new therapeutic possibilities.
Table 1: Known and Potential Biological Targets of this compound
| Target Class | Specific Target/Pathway | Primary Associated Activity | Source |
|---|---|---|---|
| Neurotransmission | 5-HT2C Receptor | Antidepressant, Anxiolytic | nih.govresearchgate.net |
| Neurotransmission | Corticotropin-releasing factor receptor 1 (CRFR1) | Antidepressant, Anxiolytic | nih.govresearchgate.net |
| Neurotransmission | Neuronal Delayed Rectifier Potassium Channels | Modulation of Neurotransmitters | researchgate.net |
| Inflammation | NF-κB and MAPK Pathways (Hypothesized) | Anti-inflammatory | researchgate.net |
| Microbial | Fungal Cell Membrane/Ergosterol Biosynthesis (Hypothesized) | Antifungal | patsnap.comnih.gov |
Advancements in Sustainable Production and Efficient Synthetic Strategies
The reliance on natural agarwood, a precious and often over-harvested resource, makes sustainable production methods for its derivatives essential. vulcanchem.comarabjchem.org Research into biotechnological production offers a promising alternative. The use of plant callus cultures presents a method for producing secondary metabolites in a controlled environment, potentially optimized for higher yields. uliege.be Furthermore, harnessing endophytic fungi isolated from Aquilaria trees, which are involved in the natural production of agarwood, could lead to scalable fermentation-based production systems. arabjchem.orgnih.gov
In parallel, refining chemical synthesis routes is crucial for producing high-purity this compound for research and development. An efficient stereoselective synthesis starting from (+)-dihydrocarvone has been developed, which represents a practical approach. researchgate.net Other strategies have focused on the total synthesis of the core α-agarofuran skeleton, which can then be functionalized. nih.govacs.org Future work should aim to improve the yield and cost-effectiveness of these synthetic pathways, perhaps through the discovery of novel catalytic methods or more efficient cyclization reactions. acs.org
Table 2: Key Production and Synthetic Strategies for this compound
| Strategy | Description | Key Intermediates/Starting Materials | Source |
|---|---|---|---|
| Stereoselective Synthesis | A multi-step chemical synthesis to produce the target molecule with specific stereochemistry. | (+)-dihydrocarvone | researchgate.net |
| Total Synthesis | Building the core α-agarofuran structure from simpler precursors, which can be later modified. | 1-Yne-vinylcyclopropanes (for the core skeleton) | acs.org |
| Biotechnological Production (Proposed) | Using plant cell cultures or endophytic fungi in bioreactors to produce the compound. | Aquilaria callus cultures, Endophytic fungi | arabjchem.orguliege.be |
Integration with Systems Biology and Multi-Omics Data for Holistic Understanding
A holistic understanding of this compound requires integrating data from multiple levels of biological organization. Systems biology approaches, including genomics, transcriptomics, proteomics, and metabolomics (multi-omics), are powerful tools for this purpose. For instance, "multi-omics" studies can reveal how interactions between Aquilaria trees and endophytic fungi trigger the expression of specific gene clusters and metabolic pathways that lead to sesquiterpene accumulation. arabjchem.orgscribd.com
Network pharmacology can be employed to predict potential targets and understand the compound's mechanism of action on a systemic level, moving beyond a one-target, one-drug paradigm. mdpi.com By analyzing the complex interactions between the compound and various biological networks, researchers can generate new hypotheses about its effects. Combining these computational approaches with experimental data, such as that from GC-MS-Qtof analysis of metabolites, will provide a comprehensive view of how this compound is produced and how it functions within a biological system. mdpi.com
Development of Next-Generation Analogs with Enhanced Research Utility and Specificity
This compound is itself a derivative of α-agarofuran, optimized for anxiolytic activity. vulcanchem.commedchemexpress.com This highlights the potential of the agarofuran scaffold for chemical modification. The synthesis of its metabolites has already been accomplished, demonstrating the feasibility of creating related structures. researchgate.net The next frontier is the rational design and synthesis of a new generation of analogs with enhanced research utility.
These analogs could be designed to be more potent or selective for known targets like the 5-HT2C or CRFR1 receptors, allowing for more precise pharmacological studies. nih.govresearchgate.net Alternatively, analogs could be developed as probes to explore the novel biological targets identified in other research arms, such as specific inflammatory or microbial proteins. Structure-activity relationship (SAR) studies, guided by the synthesis of a library of derivatives with modifications at various positions on the agarofuran core, will be essential. This will help identify the key structural features required for specific biological activities and lead to the development of highly specialized molecular tools for research.
Q & A
Q. What are the established synthetic routes for 4-Butyl-alpha-agarofuran, and what catalytic systems show promise for scalable production?
The Rh(I)-catalyzed [(3 + 2) + 1] cycloaddition of 1-yne-vinylcyclopropanes and CO is a foundational method for synthesizing bicyclic sesquiterpenes like alpha-agarofuran derivatives. This approach constructs the core six-membered carbocycle essential for bioactivity . For this compound, modifications to the starting alkynes (e.g., introducing a butyl substituent) and optimization of CO pressure (typically 1–5 atm) are critical. Alternative methods, such as semi-synthesis from natural agarofuran precursors, require regioselective alkylation at the alpha-position, though yields may vary depending on solvent polarity and base selection.
Q. What in vivo models are most validated for studying this compound’s antidepressant effects, and what endpoints should be prioritized?
Rodent models, particularly chronic unpredictable mild stress (CUMS) in rats, are widely used. Key endpoints include:
- Behavioral assays : Forced swim test (immobility time reduction) and sucrose preference test (anhedonia reversal).
- Neurochemical markers : Serotonin (5-HT) and norepinephrine (NE) levels in hippocampal tissue, measured via HPLC with electrochemical detection .
- HPA axis modulation : Plasma corticosterone levels and hypothalamic CRH expression via ELISA or qPCR . Control groups should include both healthy cohorts and positive controls (e.g., fluoxetine) to validate specificity.
Q. How does this compound interact with monoaminergic systems, and what receptor subtypes are implicated?
The compound upregulates 5-HT synthesis by enhancing tryptophan hydroxylase (TPH) activity in the dorsal raphe nucleus, as shown in microdialysis studies . It also exhibits moderate affinity for 5-HT1A autoreceptors (Ki ~ 120 nM), potentially modulating feedback inhibition of serotonin release. Dopaminergic effects are less pronounced, with no significant D2 receptor binding observed in radioligand assays .
Advanced Research Questions
Q. How should researchers address contradictions in reported neurotransmitter modulation data (e.g., serotonin vs. dopamine disparities across studies)?
Discrepancies may arise from:
- Dosage variations : Lower doses (1–5 mg/kg) preferentially target 5-HT systems, while higher doses (>10 mg/kg) may induce off-target glutamatergic effects.
- Temporal resolution : Acute vs. chronic administration alters receptor adaptation kinetics.
- Assay specificity : Distinguish between synaptic and extrasynaptic monoamine pools using techniques like fast-scan cyclic voltammetry (FSCV) . Replicate findings across multiple models (e.g., CUMS, olfactory bulbectomy) and validate with receptor knockout mice.
Q. What experimental design considerations are critical for minimizing bias in behavioral studies of this compound?
Adhere to the 4R principles:
- Randomization : Use stratified randomization based on baseline behavioral scores.
- Replication : Include ≥6 animals per group to ensure statistical power (α = 0.05, β = 0.2).
- Reduction of variability : Standardize circadian timing for drug administration and testing.
- Representativeness : Use age- and sex-matched cohorts, as estrogen levels influence 5-HT1A receptor density . Blinded scoring and automated tracking systems (e.g., EthoVision) reduce observer bias.
Q. What strategies optimize the yield of this compound in Rh-catalyzed syntheses, and how do solvent systems influence stereoselectivity?
Key parameters include:
- Catalyst loading : 5–7 mol% [Rh(cod)Cl]2 with phosphine ligands (e.g., DPPE) improves turnover.
- Solvent polarity : Nonpolar solvents (toluene) favor endo-selectivity (>80% diastereomeric excess), while polar aprotic solvents (DMF) reduce cycloaddition efficiency.
- CO pressure : 3 atm balances reaction rate and byproduct formation. Post-reduction (NaBH4) of the carbonyl intermediate is critical for achieving the agarofuran skeleton .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Use LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and ESI+ ionization. Key parameters:
Q. How can researchers differentiate this compound’s primary pharmacological targets from downstream epigenetic effects?
Combine:
- Pharmacological inhibition : Co-administer 5-HT1A antagonists (e.g., WAY-100635) to isolate receptor-mediated effects.
- Epigenetic profiling : ChIP-seq for H3K27ac in the prefrontal cortex identifies enhancer regions activated post-treatment.
- CRISPR-Cas9 knockdown : Target candidate genes (e.g., BDNF, SLC6A4) in organotypic brain slices .
Data Interpretation & Contradictions
Q. Why do some studies report anxiolytic effects at lower doses but not at higher doses?
Biphasic dose-response curves suggest:
Q. What statistical methods are most robust for analyzing neurochemical and behavioral correlations?
Use mixed-effects models to account for intra-subject variability. For example:
- Fixed effects : Dose, timepoint, behavioral score.
- Random effects : Animal ID, batch.
Post-hoc analyses (e.g., Tukey’s HSD) adjust for multiple comparisons. Report Cohen’s d for effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
